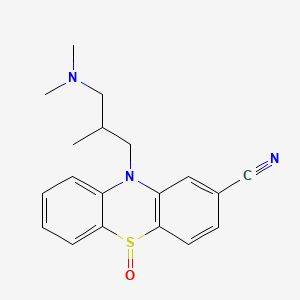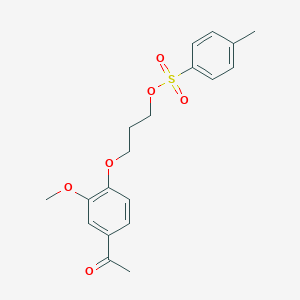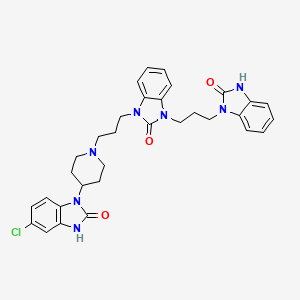
Fluvoxamine Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvoxamine acid is a major metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder and obsessive-compulsive disorder . This compound is formed in the liver through the metabolic process of fluvoxamine and is excreted in the urine .
Mechanism of Action
Target of Action
Fluvoxamine, the active compound in Fluvoxamine Acid, primarily targets the serotonin transporter (SERT) . It functions pharmacologically as a selective serotonin reuptake inhibitor (SSRI) This results in antidepressant effects .
In addition to SERT, fluvoxamine is also an agonist for the sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .
Mode of Action
Fluvoxamine’s interaction with its targets leads to several changes. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This is believed to contribute to its antidepressant and anxiolytic effects .
As an agonist of the S1R, fluvoxamine can control inflammation . It potentiates nerve-growth factor (NGF)-induced neurite outgrowth in cells , and modulates innate and adaptive immune responses .
Biochemical Pathways
Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .
Pharmacokinetics
Fluvoxamine is extensively metabolized in the liver, primarily through O-demethylation via the CYP1A2 enzyme, with minor contributions from CYP3A4 and CYP2C19 . Less than 4% of the parent drug is found in urine . The major metabolite, this compound, represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate, followed by alcohol dehydrogenase to form this compound .
Result of Action
The molecular and cellular effects of fluvoxamine’s action are diverse. It regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . Its potential to dampen cytokine storm has implications in conditions like COVID-19, where severity is associated with an increased level of inflammatory mediators including cytokines and chemokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of fluvoxamine. For instance, smoking, which induces CYP1A2, can increase the clearance of fluvoxamine . Furthermore, the presence of certain diseases or conditions, such as liver disease, can affect the metabolism and excretion of fluvoxamine, potentially altering its efficacy and side effect profile .
Biochemical Analysis
Biochemical Properties
Fluvoxamine Acid is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form this compound . This process indicates that this compound interacts with enzymes such as CYP2D6 and alcohol dehydrogenase.
Cellular Effects
Fluvoxamine, from which this compound is derived, has been shown to have various effects on cells. It has been observed to reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, regulate inositol-requiring enzyme 1α-driven inflammation, and increase melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .
Molecular Mechanism
Fluvoxamine is an agonist for the sigma-1 receptor, through which it controls inflammation . Its anti-inflammatory effects likely stem from its regulation of the sigma-1 receptor, which modulates innate and adaptive immune responses . This suggests that this compound, as a metabolite of Fluvoxamine, may share similar molecular mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s parent compound, Fluvoxamine, is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours . Its disposition is altered in hepatic, but not renal, disease .
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, its parent compound, Fluvoxamine, has been studied. Fluvoxamine regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation .
Metabolic Pathways
This compound is part of the metabolic pathway of Fluvoxamine. It is generated in a two-step process involving the enzymes CYP2D6 and alcohol dehydrogenase . The specific cytochrome isozymes involved in the hepatic elimination of Fluvoxamine are undefined .
Transport and Distribution
Fluvoxamine, the parent compound of this compound, is well absorbed after oral administration and is widely distributed in the body . This suggests that this compound may also be well absorbed and widely distributed within cells and tissues.
Subcellular Localization
Its parent compound, Fluvoxamine, has been shown to interfere with endolysosomal viral trafficking , suggesting it may localize to the endolysosome
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fluvoxamine acid involves the synthesis of fluvoxamine oxime, which is then reacted with 2-chloroethylamine hydrochloride in the presence of an alkali to produce fluvoxamine maleate . The reaction is carried out in n-butanol as a solvent. The crude product is then recrystallized using an alkaline aqueous solution to obtain high-purity fluvoxamine maleate .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to determine the concentration of fluvoxamine and its metabolites in plasma . This method ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Fluvoxamine acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: It can undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products Formed: The major products formed from these reactions include various oxidative and reductive metabolites, which are typically analyzed using HPLC .
Scientific Research Applications
Fluvoxamine acid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of fluvoxamine and its metabolites.
Biology: Studies on this compound help understand the metabolic pathways and the pharmacokinetics of fluvoxamine.
Medicine: Research on this compound contributes to the development of new antidepressant therapies and the understanding of drug interactions.
Industry: It is used in the pharmaceutical industry for quality control and assurance of fluvoxamine-based medications
Comparison with Similar Compounds
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Sertraline: An SSRI with similar applications but different pharmacokinetic properties.
Paroxetine: An SSRI known for its efficacy in treating anxiety disorders.
Uniqueness of Fluvoxamine Acid: this compound is unique due to its strong activity at the sigma-1 receptor, which is not as pronounced in other SSRIs . This property makes it particularly effective in controlling inflammation and modulating immune responses, providing additional therapeutic benefits beyond its antidepressant effects .
Properties
CAS No. |
88699-91-6 |
|---|---|
Molecular Formula |
C14H17F3N2O3 |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
(5Z)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12- |
InChI Key |
KUIZEDQDELAFQK-UNOMPAQXSA-N |
SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\OCCN)/CCCC(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |
Appearance |
White to Off-White Solid |
melting_point |
>183°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(E)-d-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; (E)-δ-[(2-AMinoethoxy)iMino]-4-(trifluoroMethyl)benzenepentanoic Acid |
Origin of Product |
United States |
Q1: What is Fluvoxamine Acid and how does it form?
A: this compound is a major metabolite of the antidepressant drug Fluvoxamine. [, ] It forms through oxidative demethylation of the parent drug, Fluvoxamine, primarily by enzymes in the liver. While the provided research focuses on Fluvoxamine's environmental fate and doesn't delve into detailed metabolic pathways, it does identify this compound as a key degradation product during Ferrate(VI) treatment. [] This suggests that similar oxidative processes likely occur during human metabolism.
Q2: Does this compound contribute to the environmental impact of Fluvoxamine?
A: The research suggests that this compound could pose an environmental risk. One study found that while treating Fluvoxamine with Ferrate(VI) reduced its toxicity to the protozoan Spirostomum ambiguum, the resulting byproducts, which likely include this compound, showed potentially increased toxicity. [] This highlights the importance of understanding the environmental fate and potential ecotoxicological effects of pharmaceutical metabolites like this compound.
Q3: How is this compound detected and quantified in biological samples?
A: One study successfully identified this compound in postmortem cardiac blood, urine, and bile samples using a liquid chromatography-quadrupole time-of-flight (LC-QTOF) analytical procedure. [] This highlights the sensitivity and applicability of advanced analytical techniques for detecting and characterizing this metabolite in complex biological matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



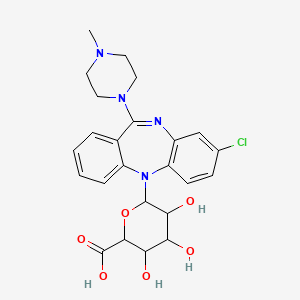
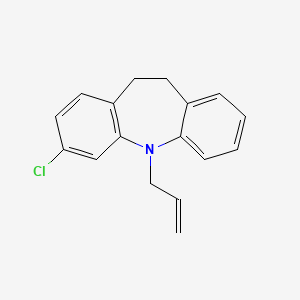
![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)
